molecular formula C11H14BrClO2 B8027191 5-Bromo-1-chloro-2-ethoxy-3-(propan-2-yloxy)benzene CAS No. 1881290-87-4

5-Bromo-1-chloro-2-ethoxy-3-(propan-2-yloxy)benzene

Cat. No.: B8027191
CAS No.: 1881290-87-4
M. Wt: 293.58 g/mol
InChI Key: GFMBPWKGDMJGMX-UHFFFAOYSA-N
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Description

5-Bromo-1-chloro-2-ethoxy-3-(propan-2-yloxy)benzene is an organic compound with the molecular formula C11H14BrClO2 It is a derivative of benzene, substituted with bromine, chlorine, ethoxy, and propan-2-yloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-chloro-2-ethoxy-3-(propan-2-yloxy)benzene typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a benzene derivative followed by the introduction of ethoxy and propan-2-yloxy groups through etherification reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters and ensure consistent product quality. The use of high-purity reagents and advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-chloro-2-ethoxy-3-(propan-2-yloxy)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Esterification and Etherification: The ethoxy and propan-2-yloxy groups can participate in esterification and etherification reactions to form new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., hydroxide ions, alkoxides), and oxidizing or reducing agents (e.g., potassium permanganate, sodium borohydride). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.

Scientific Research Applications

5-Bromo-1-chloro-2-ethoxy-3-(propan-2-yloxy)benzene has several applications in scientific research, including:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme activity and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-1-chloro-2-ethoxy-3-(propan-2-yloxy)benzene involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The specific pathways and targets depend on the context of its use. For example, in biochemical assays, the compound may inhibit or activate certain enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1-chloro-2-ethoxybenzene
  • 5-Bromo-1-chloro-3-ethoxybenzene
  • 5-Bromo-2-ethoxy-3-(propan-2-yloxy)benzene

Uniqueness

5-Bromo-1-chloro-2-ethoxy-3-(propan-2-yloxy)benzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

5-bromo-1-chloro-2-ethoxy-3-propan-2-yloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrClO2/c1-4-14-11-9(13)5-8(12)6-10(11)15-7(2)3/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFMBPWKGDMJGMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)Br)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601208190
Record name Benzene, 5-bromo-1-chloro-2-ethoxy-3-(1-methylethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601208190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1881290-87-4
Record name Benzene, 5-bromo-1-chloro-2-ethoxy-3-(1-methylethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1881290-87-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 5-bromo-1-chloro-2-ethoxy-3-(1-methylethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601208190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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